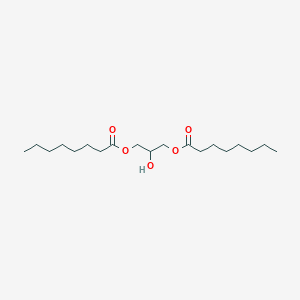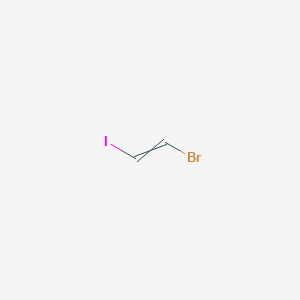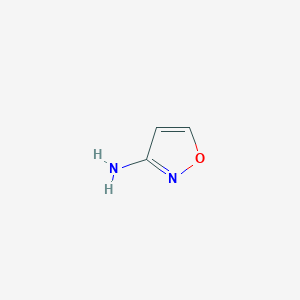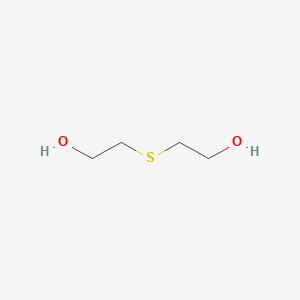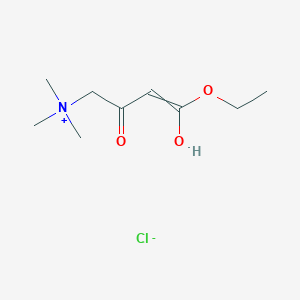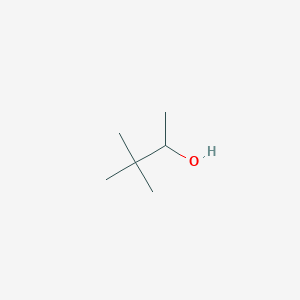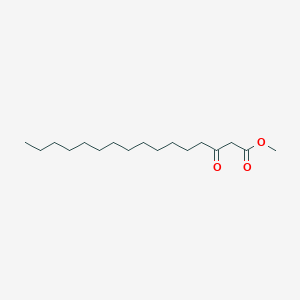
Methyl 3-oxohexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxohexadecanoate, also known as MHO, is a chemical compound that belongs to the class of fatty acid esters. It is a colorless liquid that is synthesized from the reaction of 3-hydroxyhexadecanoic acid with methanol. MHO has been the subject of scientific research due to its potential applications in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of Methyl 3-oxohexadecanoate is not well understood. However, it is believed that Methyl 3-oxohexadecanoate exerts its effects by modulating the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme that is involved in fatty acid synthesis. Methyl 3-oxohexadecanoate has also been found to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
Biochemische Und Physiologische Effekte
Methyl 3-oxohexadecanoate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of triglycerides and cholesterol in the blood. Methyl 3-oxohexadecanoate has also been found to increase the levels of high-density lipoprotein (HDL), also known as "good" cholesterol. In addition, Methyl 3-oxohexadecanoate has been shown to improve insulin sensitivity and glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-oxohexadecanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Methyl 3-oxohexadecanoate is also relatively inexpensive compared to other compounds used in biochemistry and physiology. However, Methyl 3-oxohexadecanoate has some limitations for lab experiments. It has a relatively short half-life, which means that it may degrade quickly in certain experimental conditions. In addition, Methyl 3-oxohexadecanoate has a relatively low solubility in water, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the scientific research of Methyl 3-oxohexadecanoate. One potential application of Methyl 3-oxohexadecanoate is in the development of new antimicrobial agents. Methyl 3-oxohexadecanoate has been shown to have potent antimicrobial activity against certain bacteria and fungi, and further research may lead to the development of new drugs based on Methyl 3-oxohexadecanoate. Another potential application of Methyl 3-oxohexadecanoate is in the treatment of metabolic disorders such as obesity and type 2 diabetes. Methyl 3-oxohexadecanoate has been found to have beneficial effects on lipid metabolism and glucose homeostasis, and further research may lead to the development of new therapies for these conditions. Finally, further research may be conducted to elucidate the mechanism of action of Methyl 3-oxohexadecanoate and to identify new targets for its activity.
Synthesemethoden
Methyl 3-oxohexadecanoate is synthesized from the reaction of 3-hydroxyhexadecanoic acid with methanol. The reaction is catalyzed by sulfuric acid and the product is purified through distillation. The yield of the reaction is approximately 70%.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxohexadecanoate has been the subject of scientific research due to its potential applications in the fields of biochemistry and physiology. It has been found to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. Methyl 3-oxohexadecanoate has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, Methyl 3-oxohexadecanoate has been found to have antioxidant properties and can scavenge free radicals.
Eigenschaften
CAS-Nummer |
14427-53-3 |
|---|---|
Produktname |
Methyl 3-oxohexadecanoate |
Molekularformel |
C17H32O3 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
methyl 3-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
OEEDRMFBAHHVQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)OC |
Andere CAS-Nummern |
14427-53-3 |
Synonyme |
3-Oxo-hexadecanoic Acid Methyl Ester; NSC 157678 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



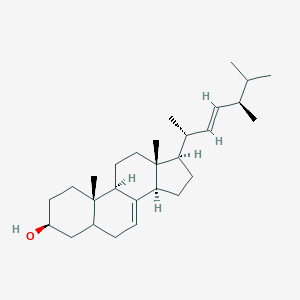
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
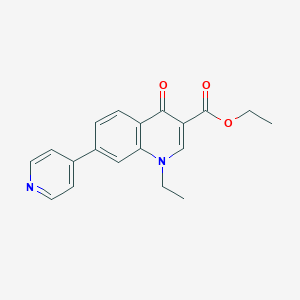
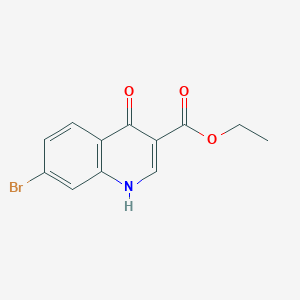
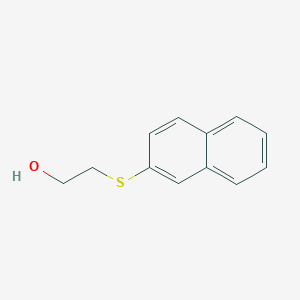
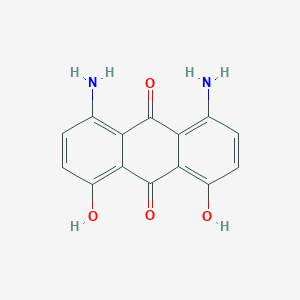
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
